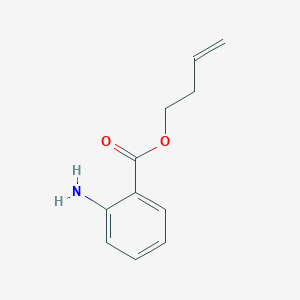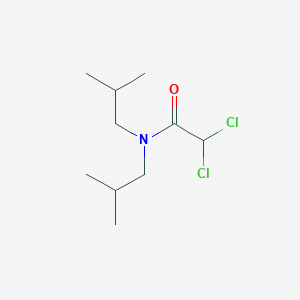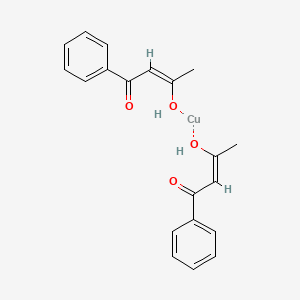
Copper(II)benzoylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II)benzoylacetonate, also known as bis(1-phenyl-1,3-butanedionato)copper(II), is an organometallic compound with the chemical formula C20H18CuO4. It is a coordination complex where copper(II) ions are chelated by benzoylacetonate ligands. This compound is known for its vibrant blue color and is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Copper(II)benzoylacetonate can be synthesized through the reaction of benzoylacetone with copper salts such as copper sulfate or copper acetate. The typical synthetic route involves dissolving benzoylacetone in methanol and then adding the copper salt solution to it in a 2:1 molar ratio. The reaction mixture is stirred and allowed to crystallize, forming the this compound complex. The resulting crystals are then filtered and dried .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments can enhance the efficiency of the production process.
化学反応の分析
Copper(II)benzoylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The benzoylacetonate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new copper complexes.
Coordination Reactions: this compound can coordinate with other molecules or ions, forming adducts or complexes with different geometries.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands such as phosphines and amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Copper(II)benzoylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.
Biology and Medicine: Research has shown that this compound can inhibit tubulin polymerization, making it a potential candidate for anticancer therapies. .
Industry: The compound is used in the production of optical materials and as a precursor in the synthesis of other organometallic compounds.
作用機序
The mechanism by which copper(II)benzoylacetonate exerts its effects involves its ability to interact with various molecular targets. For instance, its inhibition of tubulin polymerization is attributed to its binding to multiple sites on the tubulin protein, preventing its assembly into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The copper center plays a crucial role in these redox reactions, cycling between different oxidation states to neutralize ROS .
類似化合物との比較
Copper(II)benzoylacetonate can be compared with other copper(II) complexes, such as copper(II)acetylacetonate and copper(II)salicylaldehyde. These compounds share similar coordination chemistry but differ in their ligand structures and resulting properties:
Copper(II)acetylacetonate: This compound has acetylacetonate ligands instead of benzoylacetonate. It is also used as a catalyst and in the synthesis of other organometallic compounds. its electronic properties and reactivity may differ due to the different ligand environment.
Copper(II)salicylaldehyde: This complex features salicylaldehyde ligands, which provide different coordination geometries and reactivity patterns.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
特性
分子式 |
C20H20CuO4 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
copper;(Z)-3-hydroxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,11H,1H3;/b2*8-7-; |
InChIキー |
CAJGWIIPLPMUDM-ATMONBRVSA-N |
異性体SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Cu] |
正規SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Cu] |
物理的記述 |
Blue-green solid; [Gelest MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


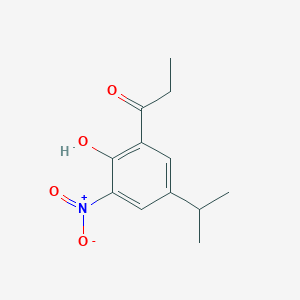
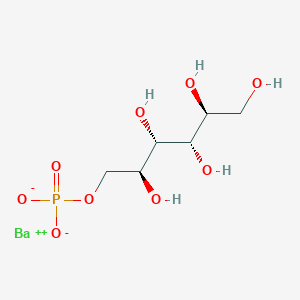
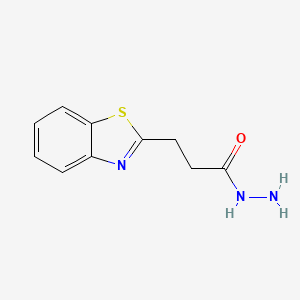
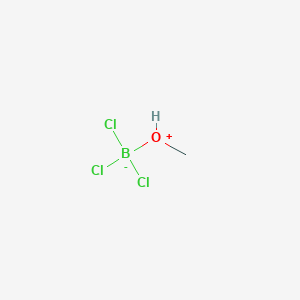
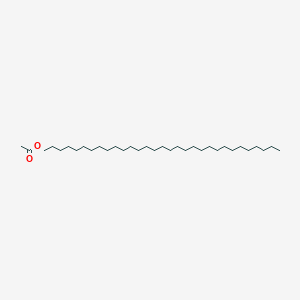
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
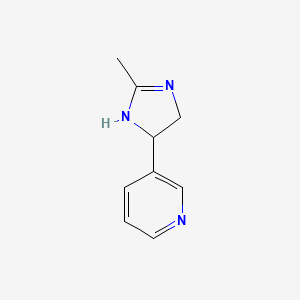
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
